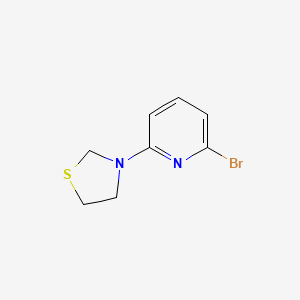

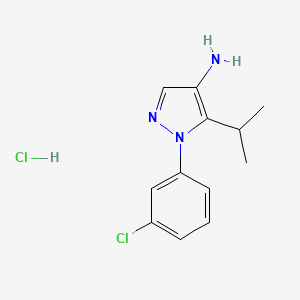

![molecular formula C8H13NO5 B1458606 3-Oxa-8-azabicyclo[3.2.1]octane oxalate CAS No. 1624262-35-6](/img/structure/B1458606.png)

3-Oxa-8-azabicyclo[3.2.1]octane oxalate

説明

“3-Oxa-8-azabicyclo[3.2.1]octane oxalate” is a chemical compound with the empirical formula C6H11NO . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a seven-membered ring with one oxygen and six carbon atoms . The molecular weight is 113.158 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically characterized by the formation of the 8-azabicyclo[3.2.1]octane architecture . For example, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 149.62 g/mol . It is a solid substance . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 176.6±15.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .科学的研究の応用

Synthesis and Structural Studies

The synthesis and structural characteristics of 3-oxa-8-azabicyclo[3.2.1]octane derivatives have been extensively explored in the context of organic chemistry and drug development. For instance, studies have focused on the synthesis of oximes derived from azabicyclo octanones, revealing insights into their conformational behavior, which is crucial for understanding their reactivity and potential as building blocks in drug synthesis (Iriepa et al., 2003).

Novel Synthetic Routes

Innovative synthetic methods have been developed to produce chiral azabicyclo octane ring systems from carbohydrates, demonstrating the versatility of these compounds in synthesizing complex, biologically active molecules (Francisco, Herrera, & Suárez, 2000). Additionally, concise syntheses of bridged morpholines, utilizing 8-oxa-3-aza-bicyclo[3.2.1]octane, highlight the compound's utility in creating valuable intermediates for further chemical transformations (Zaytsev et al., 2016).

Applications in Drug Discovery

Research into the pharmacophore characteristics of 8-oxa-6-azabicyclo[3.2.1]octanes, which are integral to the structure of zoanthamine alkaloids, underscores the potential of these compounds in drug discovery and development, particularly for their anti-inflammatory and analgesic properties (Williams, Patnaik, & Cortez, 2007).

Molecular Structure and Reactivity

Studies have also delved into the molecular structure and reactivity of 3-oxa-8-azabicyclo[3.2.1]octane derivatives, elucidating their potential in synthesizing novel heterocyclic compounds with specific configurations and reactivities. For example, the synthesis of a chiral cyclic amino acid ester showcases the detailed structural elucidation of these compounds, contributing to our understanding of their stereochemical properties (Moriguchi et al., 2014).

Bridging Amino Acids for Drug Discovery

The development of bridged amino acids incorporating 3-oxa-8-azabicyclo[3.2.1]octane structures as compact modules offers a promising avenue for drug discovery. These novel scaffolds, with their rigid three-dimensional conformation, are potential candidates for optimizing the physicochemical and pharmacokinetic properties of drug candidates, demonstrating the multifaceted applications of these compounds in medicinal chemistry (Wu et al., 2016).

作用機序

Target of Action

The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities

Mode of Action

The exact mode of action of 3-Oxa-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is used in the synthesis of tropane alkaloids , which suggests that this compound may interact with its targets in a similar manner to these alkaloids.

Biochemical Pathways

The biochemical pathways affected by 3-Oxa-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it can be inferred that it may affect similar biochemical pathways.

Result of Action

The molecular and cellular effects of 3-Oxa-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it can be inferred that it may have similar effects.

生化学分析

Biochemical Properties

3-Oxa-8-azabicyclo[3.2.1]octane oxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis and degradation of neurotransmitters, such as acetylcholinesterase and monoamine oxidase. These interactions are primarily due to the structural similarity of this compound to bioactive alkaloids like nicotine and cocaine . The rigid bicyclic structure of the compound allows it to fit into the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been shown to interact with various receptor proteins, including the κ-opioid receptor, where it exhibits agonist activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular pathways involved. In neuronal cells, this compound has been shown to influence neurotransmitter release and reuptake, thereby affecting synaptic transmission and neuronal communication. It also impacts cell signaling pathways by modulating the activity of G-protein coupled receptors and ion channels. In cancer cells, this compound has demonstrated cytotoxic effects, particularly in glioblastoma, medulloblastoma, and hepatocellular carcinoma cell lines . These effects are likely due to the compound’s ability to induce apoptosis and inhibit cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity and thereby affecting neurotransmitter levels in the brain. Additionally, this compound acts as an agonist at the κ-opioid receptor, leading to the activation of downstream signaling pathways that modulate pain perception and mood . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell survival, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under conditions of high temperature and humidity . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These changes are often reversible upon removal of the compound, indicating that its effects are dependent on continuous exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce pain perception, likely due to its interactions with neurotransmitter systems and opioid receptors . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound is metabolized by enzymes such as cytochrome P450 and monoamine oxidase, leading to the formation of various metabolites that can be further processed or excreted . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body, and any disruption in these pathways can lead to the accumulation of toxic metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it can interact with specific enzymes and proteins. The localization and accumulation of the compound within these organelles are essential for its biochemical activity and cellular effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can modulate the activity of enzymes involved in energy metabolism and protein synthesis . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals. These localization mechanisms ensure that the compound exerts its effects in a precise and regulated manner.

特性

IUPAC Name |

3-oxa-8-azabicyclo[3.2.1]octane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDINXPFNRAZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624262-35-6 | |

| Record name | 3-Oxa-8-azabicyclo[3.2.1]octane, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)

![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)

![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)

![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)

![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)